[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride
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Overview
Description
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes a chiral center, a phenyl group, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chiral Center: The initial step involves the formation of the chiral center through asymmetric synthesis or chiral resolution techniques.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Azanium Ion: The final step involves the formation of the azanium ion through protonation using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide, sodium methoxide, or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine group may yield an amine derivative.
Scientific Research Applications
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride can be compared with other similar compounds such as:
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]amine: Similar structure but lacks the azanium ion.
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]methanol: Similar structure but contains a hydroxyl group instead of the azanium ion.
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carboxylic acid: Similar structure but contains a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFFFFLPZDDWLI-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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